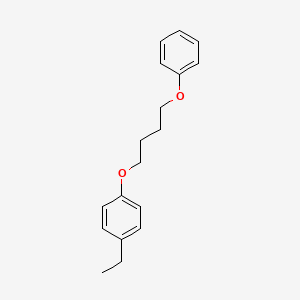
1-Ethyl-4-(4-phenoxybutoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(4-phenoxybutoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an ethyl group at the first position and a 4-phenoxybutoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-phenoxybutoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 4-phenoxybutanol: This can be achieved by reacting phenol with 4-chlorobutanol in the presence of a base such as sodium hydroxide.
Etherification: The 4-phenoxybutanol is then reacted with 1-ethyl-4-hydroxybenzene in the presence of a suitable catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-(4-phenoxybutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens, nitric acid, or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitric acid, alkyl halides, Lewis acids as catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(4-phenoxybutoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-(4-phenoxybutoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Ethyl-4-(4-phenoxybutoxy)benzene can be compared with other similar compounds, such as:
1-Ethyl-4-(4-methoxybutoxy)benzene: Similar structure but with a methoxy group instead of a phenoxy group.
1-Ethyl-4-(4-butoxy)benzene: Lacks the phenoxy group, resulting in different chemical and physical properties.
1-Ethyl-4-(4-phenoxypropoxy)benzene: Shorter alkyl chain, leading to variations in reactivity and applications.
Uniqueness: The presence of the phenoxy group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from other similar compounds.
Propiedades
Número CAS |
114810-61-6 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-ethyl-4-(4-phenoxybutoxy)benzene |
InChI |
InChI=1S/C18H22O2/c1-2-16-10-12-18(13-11-16)20-15-7-6-14-19-17-8-4-3-5-9-17/h3-5,8-13H,2,6-7,14-15H2,1H3 |
Clave InChI |
SBAKIVDXBWTNDW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


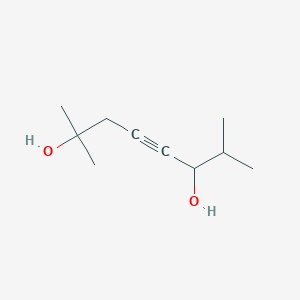
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)
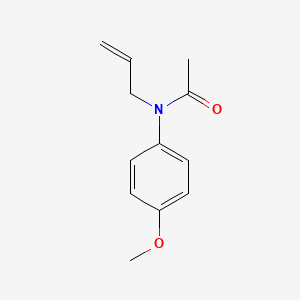
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)

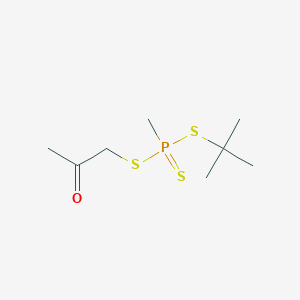
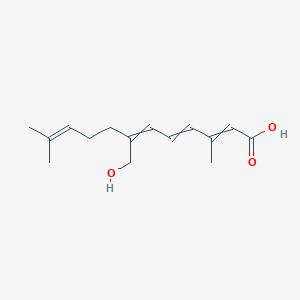

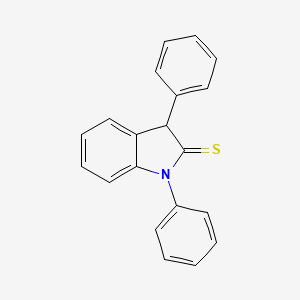
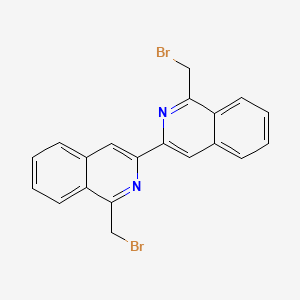
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)



